3,5-Dimethyl-4-nitropyridine 1-oxide

Overview

Description

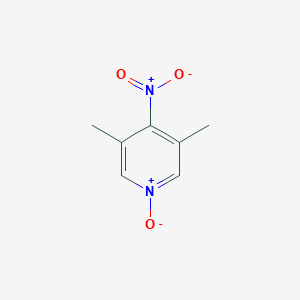

3,5-Dimethyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5, a nitro group at position 4, and an oxide group at position 1. This compound is known for its light yellow solid form and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 3,5-dimethylpyridine-N-oxide. The process includes mixing 3,5-dimethylpyridine-N-oxide with concentrated sulfuric acid to form a mixed liquid. A sulfuric acid solution of potassium nitrate is then added dropwise to the mixture at a temperature range of 0-60°C. The reaction is allowed to proceed at 60-120°C for 0.5-12 hours to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow systems is often employed to enhance safety and efficiency, minimizing the risk of hot spots and undesired by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Products include further oxidized derivatives of the compound.

Reduction: Major products include 3,5-dimethyl-4-aminopyridine 1-oxide.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Chemistry

3,5-Dimethyl-4-nitropyridine 1-oxide is primarily used as an intermediate in the synthesis of pharmaceutical compounds, particularly antiulcer agents. It plays a crucial role in the preparation of 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles, which are known for their efficacy in treating gastric acid secretion disorders .

Biological Studies

This compound is utilized in biological research to explore enzyme inhibition mechanisms and interactions with various biomolecules. Its role as a precursor in the synthesis of biologically active compounds makes it valuable for studying cellular pathways and metabolic processes .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of agrochemicals and other industrial chemicals. Its chemical properties allow it to be involved in the synthesis of complex organic molecules necessary for various industrial processes .

Case Study 1: Antiulcer Agents

Research has demonstrated that derivatives synthesized from this compound exhibit significant antiulcer activity. For instance, studies focusing on its derivatives have shown promising results in reducing gastric acid secretion in animal models, indicating potential therapeutic benefits for ulcer treatment .

Case Study 2: Enzyme Inhibition

A study highlighted the use of this compound in investigating enzyme inhibition. Specifically, it was found to interact with certain enzymes involved in metabolic pathways, providing insights into its potential as a lead compound for drug development targeting metabolic disorders .

Data Table: Comparison of Applications

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Pharmaceutical Chemistry | Synthesis of antiulcer agents | Effective treatment for gastric ulcers |

| Biological Studies | Enzyme inhibition studies | Insights into metabolic pathways |

| Industrial Chemistry | Production of agrochemicals | Development of complex organic molecules |

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s pathways include enzyme inhibition and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 4-Nitro-3,5-dimethylpyridine 1-oxide

- 3,5-Dimethyl-4-nitropyridine N-oxide

- 2-Methyl-4-nitropyridine

Uniqueness

3,5-Dimethyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and nitro groups, along with the oxide functionality, makes it a valuable intermediate in various synthetic pathways .

Biological Activity

3,5-Dimethyl-4-nitropyridine 1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C8H10N2O2 and a molecular weight of approximately 168.15 g/mol. It is characterized by a pyridine ring with two methyl groups at the 3 and 5 positions and a nitro group at the 4 position. The compound typically appears as a light yellow solid with a melting point of 174-175 °C and exhibits slight solubility in solvents such as dimethyl sulfoxide and methanol.

Biochemical Pathways

The biological activity of this compound is largely dependent on its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antiulcer medications such as omeprazole and esomeprazole . The compound's nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, influencing cellular processes.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. It may act as an inhibitor in specific biochemical pathways, although detailed mechanisms remain under investigation. The nitro group is known to facilitate interactions with nucleophilic sites on proteins, potentially leading to enzyme inhibition or activation .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Nitro-containing compounds are recognized for their effectiveness against various microorganisms. Upon reduction, these compounds can produce toxic intermediates that bind to DNA, resulting in cellular damage and death . This mechanism is similar to that observed in other nitro derivatives used in clinical applications.

Anti-inflammatory Activity

Nitro compounds have shown promise as anti-inflammatory agents. The presence of the nitro group can enhance the pharmacokinetic properties of related molecules. For instance, certain derivatives have been noted to inhibit inflammatory mediators such as COX-2 and TNF-α . This suggests that this compound may also exhibit anti-inflammatory effects through similar pathways.

Vasodilatory Activity

The ability of nitro compounds to release nitric oxide (NO) has implications for cardiovascular health. Nitric oxide donors are known to induce vasodilation by increasing intracellular cGMP levels in vascular smooth muscle cells, leading to relaxation of blood vessels . This activity may be relevant for therapeutic strategies targeting conditions like hypertension or coronary artery disease.

Research Findings and Case Studies

Recent studies have highlighted the importance of structural modifications on the biological activity of nitro compounds. For example:

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Reduction leads to toxic intermediates binding DNA |

| Nitro fatty acids | Anti-inflammatory | React with proteins affecting signaling pathways |

| Nitrobenzamide derivatives | Multi-target inhibition | Inhibit iNOS and COX-2 through NO2 interactions |

These findings suggest that the nitro group not only serves as a pharmacophore but also plays a critical role in determining the overall bioactivity of related compounds.

Q & A

Q. Basic: What spectroscopic methods are recommended for structural elucidation of 3,5-Dimethyl-4-nitropyridine 1-oxide, and what key spectral features should be observed?

Methodological Answer:

The structural confirmation of this compound (CAS 14248-66-9) requires a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

- 1H NMR : Expect signals for the methyl groups (δ ~2.5 ppm, singlet for two equivalent CH₃ groups) and aromatic protons (δ ~8.0–8.5 ppm for pyridine ring protons). The nitro group and N-oxide moiety deshield adjacent protons .

- 13C NMR : Peaks for methyl carbons (~20–25 ppm), pyridine carbons (~120–150 ppm), and the nitro group carbon (~150 ppm) .

- IR : Strong absorption bands for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and N-O stretch (~1250–1300 cm⁻¹) .

High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight (theoretical: 168.15 g/mol; observed: 168.15 ± 0.01) .

Q. Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

Safety measures are based on its classification as a laboratory chemical with potential hazards (e.g., irritant or reactive properties):

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation .

- Storage : Store in a cool, dry place away from reducing agents or strong acids. Stability data suggest no decomposition under inert atmospheres .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can chromatographic techniques be applied to assess the purity of this compound, and what are common impurities?

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) is optimal for purity analysis.

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Detection : UV at 254 nm .

| Parameter | Value |

|---|---|

| Retention Time | ~6.2 min |

| Purity Threshold | >98% (area %) |

| Common Impurities | Unreacted 3,5-dimethylpyridine, nitration byproducts |

Q. Advanced: What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The electron-withdrawing nitro group and N-oxide moiety direct electrophilic attacks to specific positions:

- N-Oxide : Enhances aromatic ring polarization, making the 2- and 6-positions more reactive toward electrophiles like nitrating agents .

- Steric Effects : Methyl groups at 3- and 5-positions hinder substitution at adjacent positions, favoring regioselectivity.

Experimental studies on analogous pyridine N-oxides show that reactions with HNO₃/H₂SO₄ yield nitro derivatives at the para position to the N-oxide .

Q. Advanced: How is this compound utilized as a synthetic intermediate in pharmaceutical development?

Methodological Answer:

This compound is a key precursor in synthesizing proton pump inhibitors (e.g., esomeprazole).

- Role : Serves as a nitro-substituted intermediate in the formation of sulfoxide moieties .

- Control in API Synthesis : Its presence as an impurity (e.g., in esomeprazole) is monitored via HPLC to ensure compliance with ICH guidelines (<0.1% w/w) .

Q. Basic: What are the critical physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Key properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| Melting Point | Not reported; analogs: 136–138°C (e.g., 3-Methyl-4-nitropyridine N-oxide) | |

| Solubility | Moderate in DMSO, methanol |

Q. Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

Discrepancies (e.g., unexpected NMR shifts) arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR) .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to confirm connectivity .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Properties

IUPAC Name |

3,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-8(10)4-6(2)7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKVMXPKEDVNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC(=C1[N+](=O)[O-])C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162058 | |

| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14248-66-9 | |

| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14248-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-nitropyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.